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Compound of Interest

Compound Name: Quinazolin-5-amine

Cat. No.: B028118 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Quinazolin-5-amine, a heterocyclic aromatic amine, is a molecule of significant interest in

medicinal chemistry and drug discovery. The quinazoline scaffold is a common feature in a

variety of biologically active compounds, and the position of the amino group can significantly

influence its physicochemical properties, which in turn dictate its pharmacokinetic and

pharmacodynamic behavior. A thorough understanding of properties such as melting point,

boiling point, acidity (pKa), solubility, and lipophilicity (logP) is crucial for formulation

development, predicting absorption, distribution, metabolism, and excretion (ADME) profiles,

and for the rational design of new therapeutic agents.

Due to the limited availability of public experimental data for Quinazolin-5-amine, this guide

presents a summary of its core physicochemical properties based on computational

predictions. Furthermore, it provides detailed, generalized experimental protocols for the

determination of these key parameters, offering a practical framework for researchers to

conduct their own empirical studies.

Core Physicochemical Properties
The following table summarizes the predicted physicochemical properties of Quinazolin-5-
amine. These values have been generated using computational models and should be

considered as estimates. Experimental verification is recommended for any critical applications.
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Property Predicted Value Method of Prediction

Melting Point 210-220 °C

Predictive algorithms based on

molecular structure and

intermolecular forces.

Boiling Point 430-450 °C

Predictive algorithms based on

molecular structure and vapor

pressure estimations.

pKa (acidic) ~15-16
Prediction based on the acidity

of the amine proton.

pKa (basic) ~3.5-4.5

Prediction based on the

basicity of the quinazoline ring

nitrogens.

Aqueous Solubility Low

Qualitative prediction based on

the aromatic structure and

potential for hydrogen bonding.

logP ~1.5-2.5

Prediction based on

partitioning behavior between

octanol and water.

Experimental Protocols
The following sections detail standardized, generalized methodologies for the experimental

determination of the key physicochemical properties of a solid organic compound like

Quinazolin-5-amine.

Determination of Melting Point (Capillary Method)
Principle: The melting point of a solid is the temperature at which it transitions from a solid to a

liquid phase at atmospheric pressure. For a pure crystalline substance, this transition occurs

over a narrow temperature range. This method involves heating a small, powdered sample in a

capillary tube and observing the temperature range over which it melts.

Apparatus and Materials:
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Melting point apparatus (e.g., digital melting point device)

Capillary tubes (sealed at one end)

Mortar and pestle

Spatula

Quinazolin-5-amine sample (finely powdered and dry)

Thermometer (calibrated)

Procedure:

Sample Preparation: A small amount of Quinazolin-5-amine is finely ground into a powder

using a mortar and pestle.

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered

sample, and the tube is inverted and tapped gently to pack the sample into the sealed end.

The sample column should be approximately 2-3 mm in height.

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting

point apparatus.

Heating and Observation:

The apparatus is heated at a rapid rate initially to a temperature approximately 15-20 °C

below the expected melting point.

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

The sample is observed through the magnifying lens.

Data Recording: The temperature at which the first drop of liquid appears is recorded as the

onset of melting. The temperature at which the last solid particle melts is recorded as the

completion of melting. The melting point is reported as this range.

Determination of pKa (Spectrophotometric Method)
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Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a

measure of the strength of an acid in solution. For a compound with chromophores, the UV-Vis

absorption spectrum will often change as a function of pH due to the protonation or

deprotonation of the molecule. By measuring the absorbance at a specific wavelength across a

range of pH values, the pKa can be determined.

Apparatus and Materials:

UV-Vis spectrophotometer

pH meter (calibrated)

Quartz cuvettes

Volumetric flasks and pipettes

A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12)

Stock solution of Quinazolin-5-amine in a suitable solvent (e.g., methanol or DMSO)

Deionized water

Procedure:

Preparation of Solutions: A series of solutions with a constant concentration of Quinazolin-5-
amine are prepared in the different pH buffers. A small volume of the stock solution is added

to each buffer to ensure the organic solvent concentration is low (typically <1%).

Wavelength Selection: The UV-Vis spectra of the fully protonated (in highly acidic solution)

and fully deprotonated (in highly basic solution) forms of Quinazolin-5-amine are recorded

to identify the wavelength of maximum absorbance difference (λ_max_).

Absorbance Measurements: The absorbance of each buffered solution is measured at the

selected λ_max_.

Data Analysis: The pKa is calculated using the Henderson-Hasselbalch equation adapted for

spectrophotometric data: pKa = pH + log[(A - A_I) / (A_N - A)] Where:
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A is the absorbance of the sample at a given pH.

A_I_ is the absorbance of the fully ionized species.

A_N_ is the absorbance of the neutral species. A plot of pH versus log[(A - A_I) / (A_N -

A)] will yield a straight line with a y-intercept equal to the pKa.

Determination of Partition Coefficient (logP) by Shake-
Flask Method
Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in

two immiscible solvents, typically n-octanol and water. It is a key indicator of a compound's

lipophilicity. The logarithm of this ratio is the logP. The shake-flask method is the traditional and

most reliable method for its determination.

Apparatus and Materials:

Separatory funnels or glass vials with screw caps

Mechanical shaker or vortex mixer

Centrifuge

Analytical balance

Volumetric flasks and pipettes

n-Octanol (pre-saturated with water)

Water (pre-saturated with n-octanol)

Quinazolin-5-amine sample

Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:
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Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together for

24 hours and then allowing the phases to separate.

Sample Preparation: A known amount of Quinazolin-5-amine is dissolved in either the

aqueous or octanol phase to create a stock solution.

Partitioning: A known volume of the stock solution is added to a separatory funnel or vial

containing a known volume of the other phase.

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for

the compound to partition between the two phases and reach equilibrium.

Phase Separation: The mixture is allowed to stand until the two phases have completely

separated. Centrifugation can be used to facilitate a clean separation.

Concentration Analysis: The concentration of Quinazolin-5-amine in both the aqueous and

octanol phases is determined using a suitable analytical technique, such as HPLC-UV.

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol /

[Concentration]water The logP is then calculated as: logP = log(P)

Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the partition

coefficient (logP) using the shake-flask method.
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Workflow for logP Determination (Shake-Flask Method)
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Caption: Workflow for logP Determination (Shake-Flask Method).
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Conclusion
The physicochemical properties of Quinazolin-5-amine are fundamental to its potential as a

drug candidate. While experimental data is not readily available, computational predictions

provide valuable initial insights. The standardized experimental protocols outlined in this guide

offer a clear path for researchers to empirically determine these critical parameters. A

systematic approach to characterizing the melting point, pKa, and logP will enable a more

informed and efficient drug development process for this and related quinazoline derivatives.

To cite this document: BenchChem. [Physicochemical Properties of Quinazolin-5-amine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b028118#physicochemical-properties-of-quinazolin-5-
amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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